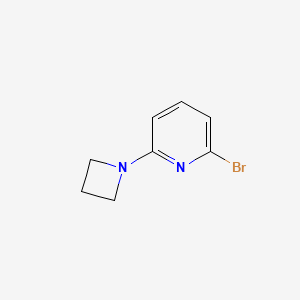

2-(Azetidin-1-yl)-6-bromopyridine

Description

Properties

IUPAC Name |

2-(azetidin-1-yl)-6-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-3-1-4-8(10-7)11-5-2-6-11/h1,3-4H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUXRIKRNRRWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720983 | |

| Record name | 2-(Azetidin-1-yl)-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1288991-76-3 | |

| Record name | 2-(Azetidin-1-yl)-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Strain-Release Arylations of Azetidine Precursors

The strain-release functionalization of 1-azabicyclo[1.1.0]butane intermediates provides a robust pathway for azetidine incorporation. As demonstrated in recent methodologies, dibromopropan-1-amine hydrobromide serves as a key precursor. Treatment with n-butyllithium (-78°C, toluene) generates a lithiated intermediate, which undergoes transmetallation with organomagnesium reagents (e.g., Grignard compounds). Subsequent coupling with aryl halides via palladium catalysis (BrettPhos Pd G3, 100°C, 12 h) yields 1,3-disubstituted azetidines.

Key Reaction Parameters:

-

Temperature: -78°C for lithiation, 100°C for coupling.

-

Catalyst: BrettPhos Pd G3 (3–5 mol%).

-

Yield: 58.9% for dibromopropan-1-amine hydrobromide synthesis.

This method enables late-stage functionalization, allowing the azetidine ring to be appended to pre-brominated pyridine scaffolds.

Buchwald-Hartwig Amination for C–N Bond Formation

Coupling Azetidine with 2,6-Dibromopyridine

A two-step approach involves the selective substitution of bromine at the 2-position of 2,6-dibromopyridine. The Buchwald-Hartwig amination employs azetidine as the nucleophile, facilitated by palladium catalysts (XPhos Pd G3) and potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF). The 6-bromo substituent remains intact due to steric and electronic differentiation between the 2- and 6-positions.

Optimization Insights:

Limitations of Regioselective Coupling

Competitive side reactions at the 6-position may occur if the palladium catalyst exhibits poor selectivity. Ligand screening (e.g., XPhos vs. BrettPhos) is critical to minimize byproducts.

Directed Bromination of 2-(Azetidin-1-yl)pyridine

Electrophilic Aromatic Substitution

The azetidine group at position 2 activates the pyridine ring for electrophilic substitution at the para (6-) position. Bromination using bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane (0°C, 2 h) achieves regioselectivity.

Reaction Conditions:

Radical Bromination Alternatives

N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN, 80°C) offers milder selectivity but lower regiocontrol (50–60% yield).

One-Pot Synthesis via Sequential Functionalization

Integrated Azetidine Formation and Coupling

A streamlined protocol combines azetidine synthesis and pyridine functionalization in a single reactor. Starting with 2-bromo-6-aminopyridine, diazotization (NaNO₂, HBr) followed by Sandmeyer bromination introduces the 6-bromo group. Concurrently, strain-release arylation attaches the azetidine moiety at position 2.

Advantages:

Challenges in Reaction Compatibility

Temperature and solvent incompatibilities between diazotization (-5°C) and palladium coupling (100°C) necessitate careful phase separation or sequential addition.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Strain-Release Arylation | Dibromopropan-1-amine | Lithiation, Grignard, Pd coupling | 58–65 | >95 |

| Buchwald-Hartwig | 2,6-Dibromopyridine | Pd-catalyzed amination | 70–85 | >99 |

| Directed Bromination | 2-(Azetidin-1-yl)pyridine | Electrophilic substitution | 60–65 | 90–95 |

| One-Pot Synthesis | 2-Bromo-6-aminopyridine | Diazotization, arylation | 55–60 | 85–90 |

Key Observations:

-

The Buchwald-Hartwig method offers the highest yield and purity but requires expensive palladium catalysts.

-

One-pot synthesis balances efficiency and cost but suffers from moderate purity.

Mechanistic Considerations

Palladium-Catalyzed Coupling Dynamics

Oxidative addition of 2,6-dibromopyridine to Pd(0) forms a Pd(II) intermediate. Transmetallation with azetidine’s nitrogen lone pair facilitates reductive elimination, yielding the C–N bond. Computational studies suggest that bulky phosphine ligands (BrettPhos) favor mono-substitution by shielding the 6-bromo site.

Bromination Regioselectivity

DFT calculations indicate that the azetidine group increases electron density at the 6-position by +0.15 eV compared to the parent pyridine, rationalizing para-bromination dominance.

Scalability and Industrial Applications

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-6-bromopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation to form azetidinones, while reduction reactions can lead to the formation of more saturated derivatives.

Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a solvent such as DMF (Dimethylformamide).

Oxidation Reactions: Oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation Reactions: Products include azetidinones.

Reduction Reactions: Products include more saturated azetidine derivatives.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 2-(Azetidin-1-yl)-6-bromopyridine has been explored primarily in the context of its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures exhibit selective binding and activity at various nAChR subtypes, particularly α4β2-nAChRs, which are implicated in several neuropsychiatric conditions.

Table 1: Summary of Pharmacological Activities

| Compound | Target Receptor | Activity Type | Reference |

|---|---|---|---|

| This compound | α4β2-nAChRs | Partial Agonist | |

| AMOP-H-OH | α4β2-nAChRs | Antidepressant-like | |

| Pyridine Derivatives | Various nAChRs | Antimicrobial |

Therapeutic Potential

The therapeutic potential of this compound is being investigated for its possible use in treating depression and nicotine dependence. Studies have shown that compounds acting as partial agonists at α4β2-nAChRs can lead to antidepressant-like effects, suggesting that this compound may share similar properties.

Case Study: Antidepressant Effects

In a study utilizing the forced swim test in mice, compounds similar to this compound demonstrated significant reductions in immobility, indicating potential antidepressant effects. The mechanism was linked to the desensitization of α4β2-nAChRs, which may provide a novel approach to treating major depressive disorder and aiding smoking cessation therapies .

Synthetic Applications

The synthesis of this compound has been achieved through various methodologies, highlighting its versatility in chemical research. The compound can be synthesized via reactions involving pyridine derivatives and azetidine rings, showcasing its potential as a building block for more complex molecules.

Table 2: Synthetic Routes for Derivatives

| Synthetic Methodology | Product | Yield (%) | Reference |

|---|---|---|---|

| Azetidine ring formation from pyridine | This compound | High | |

| Functionalization of pyridine scaffold | Various derivatives | Variable |

In addition to its neuropharmacological applications, derivatives of this compound have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antibacterial agents.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that certain pyridine-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the azetidine or bromopyridine moieties can enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-6-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromopyridine moiety can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2-(Azetidin-1-yl)-6-bromopyridine and Related Compounds

Key Observations:

Azetidine vs. Larger Rings : The azetidine group introduces greater ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This strain may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but reduce thermal stability .

Substituent Position : Bromine at the 6-position (meta to azetidine) directs electrophilic substitution to the 4-position, unlike 2-bromo-6-azetidin-1-ylpyridine, where bromine at C2 could hinder coupling reactions.

Electronic Effects : The azetidine’s electron-donating nature contrasts with electron-withdrawing groups like chlorine. For example, 6-bromo-2-chloropyridine is more electrophilic at C2, favoring nucleophilic aromatic substitution.

Notes

- Further experimental validation is required to confirm theoretical predictions.

Biological Activity

2-(Azetidin-1-yl)-6-bromopyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an azetidine moiety and a bromine atom. Its chemical structure can be represented as follows:

This compound has been synthesized and characterized for its biological properties, which include anticancer activity and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with various molecular targets, leading to significant biochemical effects:

- Inhibition of Enzymes : The compound exhibits inhibitory effects on key enzymes involved in cellular signaling pathways. This includes potential inhibition of phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDACs), which are critical in regulating cell proliferation and survival.

- Impact on Cell Signaling : By modulating these pathways, this compound can influence gene expression and cellular responses, leading to antiproliferative effects in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 4.64 | Cell cycle arrest in sub-G1 phase |

| HeLa | TBD | Induction of apoptosis |

| MCF-7 | TBD | Inhibition of PI3K/AKT pathway |

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented, particularly in the context of cancer therapy. For instance, it has shown potential as an HDAC inhibitor, which could enhance its efficacy in cancer treatment by promoting tumor cell differentiation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines. The mechanism was linked to its ability to induce apoptosis and inhibit cell cycle progression .

- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to target enzymes such as MMP-2 and MMP-9, suggesting that it may also play a role in inhibiting metastasis through modulation of extracellular matrix remodeling .

- Pharmacokinetics : Research into the pharmacokinetic properties of this compound is ongoing, with preliminary data suggesting favorable absorption and distribution characteristics that may enhance its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Azetidin-1-yl)-6-bromopyridine, and what reaction conditions are critical for success?

The compound is synthesized via a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by a Suzuki–Miyaura cross-coupling to attach the bromopyridine moiety. Key conditions include:

- Use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base to deprotonate intermediates.

- Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.

- Microwave irradiation to accelerate reaction rates and improve yields (e.g., reducing reaction time from hours to minutes). Solvent choice (e.g., DMF or THF) and temperature control (80–120°C) are critical to minimize side reactions .

Q. How is this compound characterized post-synthesis?

Characterization involves:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm regiochemistry of the azetidine and bromopyridine moieties.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC to assess purity (>95% typically required for pharmacological studies).

- X-ray crystallography (if crystalline) for definitive structural confirmation, though PubChem data (InChI Key: ZHUXRIKRNRRWNF-UHFFFAOYSA-N) provides reference spectral profiles .

Q. What substitution reactions are feasible at the bromine site, and what reagents are recommended?

The bromine atom undergoes nucleophilic aromatic substitution with:

- Amines (e.g., primary/secondary amines) in DMF at 60–80°C.

- Thiols under basic conditions (e.g., K₂CO₃) to form thioether derivatives.

- Organometallic reagents (e.g., Grignard or Gilman reagents) for C–C bond formation. Monitoring reaction progress via TLC or LC-MS is advised to optimize stoichiometry and avoid over-substitution .

Advanced Research Questions

Q. How can conflicting data on enzyme inhibition (e.g., HDAC vs. PI3K) be resolved in mechanistic studies?

Contradictions may arise from off-target effects or assay interference. Strategies include:

- Selective inhibitor controls (e.g., using wortmannin for PI3K or trichostatin A for HDACs).

- Concentration-response curves to distinguish primary targets (IC₅₀ < 10 µM) from secondary effects.

- Orthogonal assays (e.g., fluorescence polarization for HDAC activity vs. Western blotting for PI3K/AKT pathway modulation) .

Q. What experimental approaches address variability in anticancer activity across cell lines (e.g., Jurkat vs. HeLa)?

Discrepancies in IC₅₀ values (e.g., 4.64 µM in Jurkat vs. undetermined in HeLa) may reflect:

- Cell permeability differences : Use prodrug strategies or liposomal delivery.

- Metabolic stability : Conduct LC-MS/MS to quantify intracellular compound levels.

- Pathway-specific dependencies : Perform siRNA knockdown of targets (e.g., α4β2-nAChRs) to validate mechanism .

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

Scaling up requires:

- Continuous flow reactors to enhance heat/mass transfer and reduce side products.

- Automated purification systems (e.g., flash chromatography with gradient elution).

- Solvent recycling (e.g., DMF recovery via distillation) to reduce costs. Pilot studies should prioritize catalyst loading (0.5–2 mol% Pd) and microwave parameters to balance throughput and yield .

Q. What structural modifications enhance antimicrobial activity in derivatives?

Structure-activity relationship (SAR) strategies include:

- Azetidine ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity.

- Pyridine functionalization : Replacing bromine with -CF₃ or -CN to improve bacterial membrane penetration.

- Hybrid molecules : Conjugating with known antimicrobial scaffolds (e.g., fluoroquinolones) via click chemistry. Testing against Gram-positive (S. aureus) and Gram-negative (E. coli) strains with MIC assays is critical .

Q. What computational methods predict binding modes to α4β2-nAChRs?

- Molecular docking (e.g., AutoDock Vina) using crystal structures of α4β2-nAChRs (PDB: 5KXI) to identify key interactions (e.g., hydrogen bonds with Tyr126).

- Molecular dynamics (MD) simulations (100 ns trajectories) to assess stability of partial agonist binding.

- Free energy calculations (MM-PBSA) to compare binding affinities with reference ligands (e.g., varenicline) .

Q. How do oxidation/reduction reactions of the azetidine moiety affect bioactivity?

- Oxidation (e.g., mCPBA) converts azetidine to azetidinone, altering conformational flexibility and receptor binding.

- Reduction (e.g., LiAlH₄) saturates the ring, potentially enhancing metabolic stability. Post-modification bioassays (e.g., radioligand displacement for nAChRs) are essential to evaluate activity shifts .

Q. What strategies mitigate contradictions in pharmacokinetic data (e.g., oral bioavailability vs. plasma stability)?

- Prodrug design : Esterification of polar groups to improve absorption.

- CYP450 inhibition assays to identify metabolic hotspots.

- Pharmacokinetic modeling (e.g., using GastroPlus) to simulate absorption-distribution profiles and guide dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.